molecular formula C21H21NO2S2 B2468503 N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3-(phenylsulfanyl)propanamide CAS No. 2319850-45-6

N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3-(phenylsulfanyl)propanamide

Cat. No.: B2468503
CAS No.: 2319850-45-6
M. Wt: 383.52
InChI Key: YRYMONRWEKKDHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3-(phenylsulfanyl)propanamide is a complex organic compound that features a thiophene ring, a phenylsulfanyl group, and a hydroxyethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3-(phenylsulfanyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative and introduce the phenylsulfanyl group through a nucleophilic substitution reaction. The hydroxyethyl group can be added via a Grignard reaction or other suitable methods. The final step often involves amidation to form the propanamide structure.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3-(phenylsulfanyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring and phenylsulfanyl group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3-(phenylsulfanyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3-(phenylsulfanyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and 2,5-dimethylthiophene.

    Phenylsulfanyl Compounds: Molecules such as phenylsulfanylacetic acid and phenylsulfanylethanol.

    Hydroxyethyl Derivatives: Compounds like 2-hydroxyethylamine and 2-hydroxyethyl methacrylate.

Uniqueness

N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3-(phenylsulfanyl)propanamide is unique due to its combination of functional groups, which confer specific chemical properties and biological activities. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2S2/c23-20(17-8-6-16(7-9-17)18-10-12-25-15-18)14-22-21(24)11-13-26-19-4-2-1-3-5-19/h1-10,12,15,20,23H,11,13-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYMONRWEKKDHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.